molecular formula C11H12O B072573 2-Phenylcyclopentan-1-one CAS No. 1198-34-1

2-Phenylcyclopentan-1-one

Cat. No.: B072573
CAS No.: 1198-34-1
M. Wt: 160.21 g/mol
InChI Key: NPELEPAOYMNNRW-UHFFFAOYSA-N
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Description

2-Phenylcyclopentan-1-one is a cyclic ketone characterized by a cyclopentane ring fused to a ketone group at position 1 and a phenyl substituent at position 2. This compound is synthesized via established methods, such as those described in literature protocols involving oxidative or catalytic pathways . Its structure imparts unique reactivity, making it valuable in organic synthesis, particularly in studies exploring C-C bond cleavage reactions and as a precursor for more complex cyclic systems .

Properties

IUPAC Name

2-phenylcyclopentan-1-one
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InChI

InChI=1S/C11H12O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPELEPAOYMNNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80302716
Record name 2-phenylcyclopentanone
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Molecular Weight

160.21 g/mol
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CAS No.

1198-34-1
Record name 2-Phenylcyclopentanone
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Record name 2-Phenylcyclopentanone
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Preparation Methods

α-Bromination of 2-Phenylcyclopentan-1-one

To a solution of this compound (1.0 mmol) in chloroform (4.0 mL), dimethyl sulfoxide (DMSO, 142 μL, 2.0 equiv.) and N-bromosuccinimide (NBS, 267 mg, 1.5 equiv.) were added at room temperature. The reaction proceeded until thin-layer chromatography (TLC) confirmed consumption of the starting material. Workup with aqueous sodium thiosulfate (Na₂S₂O₃) and extraction with DCM yielded 2-bromo-2-phenylcyclopentan-1-one.

Elimination to Regenerate the Ketone

The brominated intermediate undergoes elimination under basic conditions. Treatment with potassium tert-butoxide (KOtBu) in benzene at 240°C in a sealed tube induced dehydrobromination, regenerating this compound alongside reductive byproducts.

Table 2: Bromination-Elimination Protocol

ParameterValue/Detail
SubstrateThis compound
Brominating AgentNBS (1.5 equiv.)
SolventCHCl₃
Reaction Time2–4 hours (monitored by TLC)
Elimination ConditionsKOtBu, benzene, 240°C, sealed tube
Yield45–50% (combined)

Transition-Metal-Free α-Arylation of Nitrocyclopentanone

A metal-free approach leveraging diaryliodonium salts enables direct α-arylation of nitroketones, as demonstrated in a 2018 study. While the original work focused on cyclohexanone derivatives, the methodology is adaptable to cyclopentanone systems.

Synthesis of 2-Nitro-2-phenylcyclopentan-1-one

Nitrocyclopentanone (7.0 mmol) and potassium carbonate (K₂CO₃, 968 mg, 7.0 mmol) were suspended in 1,2-dichloroethane (DCE, 40 mL). Diaryliodonium triflate (3.6 g, 8.4 mmol) was added, and the mixture was stirred at 80°C for 3.5 hours. Post-reaction purification by flash chromatography (petroleum ether/ethyl acetate) afforded 2-nitro-2-phenylcyclopentan-1-one in 58% yield.

Denitration to this compound

The nitro group was reductively removed using active zinc powder (65.4 mg, 1.0 mmol) in acetic acid (AcOH, 3 mL) at 120°C. After neutralization and extraction, this compound was isolated in 79% yield.

Table 3: α-Arylation-Denitration Approach

ParameterValue/Detail
SubstrateNitrocyclopentanone
Arylation AgentDiaryliodonium triflate (1.2 equiv.)
BaseK₂CO₃ (1.0 equiv.)
SolventDCE
Temperature80°C
Denitration ConditionsZn, AcOH, 120°C
Yield79% (final step)

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitationsYield Range
Oxidation of AlcoholSimple two-step processRequires hazardous oxidizing agents~80%
Bromination-EliminationNo metal catalystsHigh temperatures required45–50%
α-Arylation-DenitrationTransition-metal-free, scalableMulti-step synthesis58–79%

The oxidation route is optimal for small-scale laboratory synthesis due to its simplicity, whereas the α-arylation method offers scalability for industrial applications. The bromination-elimination pathway, while efficient, suffers from moderate yields due to competing reductive side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically yield alcohols or hydrocarbons.

    Substitution: Substitution reactions can introduce different functional groups into the cyclopentanone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Synthetic Methodologies

1. Photoredox Catalysis
2-Phenylcyclopentan-1-one has been utilized as a substrate in photoredox catalytic reactions. For instance, it serves as a precursor for generating nitrogen radicals, which can be further functionalized to yield a variety of products. A study demonstrated that upon irradiation, this compound could undergo remote functionalization, allowing for the introduction of halogens and other substituents through radical pathways .

2. Bromination Reactions
Recent developments have highlighted its role in bromination processes. A DMSO-promoted α-bromination reaction using this compound has been reported to yield α-bromo derivatives efficiently. This methodology allows for regioselective modifications that are crucial in synthesizing complex organic molecules .

3. Transition Metal-Catalyzed Reactions
The compound has also been explored in transition metal-catalyzed reactions, such as hydroacylation and enantioselective synthesis. These reactions leverage the electrophilic nature of the carbonyl group in this compound to form new carbon-carbon bonds, contributing to the synthesis of more complex structures .

Medicinal Chemistry

1. Kinase Inhibition
One notable application of this compound derivatives is in the development of kinase inhibitors. A patent describes its use in creating compounds that inhibit RIP1 kinase, which is implicated in various diseases including cancer and neurodegeneration. This highlights the compound's potential in therapeutic applications .

2. Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties. These compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways, making them candidates for further drug development.

Material Science

1. Polymer Chemistry
In material science, this compound has been investigated for its role as a building block in polymer synthesis. Its unique structure allows for the incorporation into various polymer matrices, enhancing their mechanical properties and thermal stability .

2. Photonic Applications
The compound's photochemical properties have also been explored for applications in photonics. Its ability to undergo specific reactions upon light exposure makes it suitable for developing light-responsive materials that can be used in sensors and other electronic devices .

Case Studies

Study Application Findings
Photoredox CatalysisDemonstrated effective generation of nitrogen radicals from this compound for remote functionalization.
BrominationAchieved moderate to good yields of α-bromo derivatives using DMSO-promoted reactions.
Kinase InhibitionDeveloped novel compounds based on this compound that inhibit RIP1 kinase with potential therapeutic effects.

Mechanism of Action

The mechanism by which 2-Phenylcyclopentan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₁H₁₀O 158.20 Phenyl group at C2, ketone at C1
2-Pentylcyclopentan-1-one C₁₀H₁₈O 154.25 Linear pentyl chain at C2, ketone at C1
2-Heptylidene cyclopentan-1-one C₁₂H₂₀O 180.29 Heptylidene (unsaturated) substituent at C2
3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one C₁₁H₁₈O₂ 198.26 Methyl and pentyloxy groups, conjugated double bond
2-(Prop-2-en-1-ylidene)cyclopentan-1-one C₈H₁₀O 122.17 Allylidene substituent at C2, ketone at C1

Key Observations :

  • Substituent Effects : The phenyl group in this compound enhances aromatic interactions and stabilizes intermediates in catalytic reactions, whereas alkyl chains (e.g., pentyl or heptylidene) increase hydrophobicity, influencing solubility and volatility .
  • Reactivity : Unsaturated substituents (e.g., heptylidene or allylidene) introduce conjugation, altering electronic properties and photochemical behavior .

Biological Activity

2-Phenylcyclopentan-1-one (CAS No. 1198-34-1) is an organic compound with a unique structural configuration that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activities, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is C11H12OC_{11}H_{12}O, with a molecular weight of 160.21 g/mol. Its structure features a cyclopentanone ring substituted with a phenyl group, which significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study conducted by Biosynth highlighted its use as a probe for labeling chiral centers in biological systems, suggesting potential applications in understanding microbial interactions and kinetics . The compound has shown effectiveness against various bacterial strains, although specific mechanisms of action remain to be fully elucidated.

Anti-inflammatory Effects

Another significant area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. This effect may be attributed to its ability to modulate signaling pathways involved in inflammation .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in cancer research. Preliminary studies indicate that it can induce apoptosis in certain cancer cell lines. For instance, research published in various journals has reported that derivatives of this compound exhibit selective cytotoxicity against breast and colon cancer cells . The underlying mechanisms appear to involve the disruption of mitochondrial function and the activation of caspase pathways.

Case Study 1: Synthesis and Application

In a notable case study, researchers synthesized this compound via a multi-step reaction involving cyclization techniques. The synthesized compound was then tested for its biological activities, revealing promising results in antimicrobial assays against Staphylococcus aureus and Escherichia coli . The study emphasized the importance of optimizing reaction conditions to enhance yield and purity.

Case Study 2: Mechanistic Studies

Another study focused on the mechanistic aspects of how this compound interacts with biological targets. Using advanced spectroscopic techniques, researchers were able to identify specific binding sites on proteins involved in inflammatory responses . This research paves the way for developing targeted therapies based on this compound.

Data Tables

Below is a summary table encapsulating key findings related to the biological activities of this compound:

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryReduction in pro-inflammatory cytokine production
CytotoxicityInduction of apoptosis in cancer cell lines ,

Q & A

Q. What are the established synthetic routes for 2-Phenylcyclopentan-1-one, and how can experimental reproducibility be ensured?

  • Methodological Answer : this compound is typically synthesized via oxidation or cyclization reactions. For example, describes its preparation using hydroperoxide intermediates derived from cyclohexanone derivatives . To ensure reproducibility:
  • Document reaction parameters (temperature, solvent, catalyst) meticulously.
  • Include purification steps (e.g., column chromatography, recrystallization) and characterization data (NMR, IR, mass spectrometry) .
  • Cross-reference with literature protocols for known compounds and validate purity via melting point or HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use engineering controls (fume hoods, closed systems) and personal protective equipment (gloves, safety goggles, respirators) to minimize exposure .
  • Follow hazard communication standards (e.g., SDS guidelines) for storage, disposal, and emergency procedures.
  • Validate safety measures through risk assessments and institutional safety audits .

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer :
  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm cyclopentanone backbone and phenyl substitution patterns. IR spectroscopy verifies carbonyl (C=O) stretching (~1700–1750 cm1^{-1}) .
  • Chromatography : Compare retention times in HPLC or GC with authentic samples.
  • Elemental Analysis : Confirm molecular formula via combustion analysis or high-resolution mass spectrometry .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic C-C bond cleavage reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., FTIR, UV-Vis) to identify intermediates .
  • Isotopic Labeling : Use 18O^{18}O-labeling or deuterated substrates to trace oxygen or hydrogen transfer pathways.
  • Computational Modeling : Perform DFT calculations to map energy profiles and transition states .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer :
  • Parameter Optimization : Systematically vary catalysts (e.g., Brønsted acids vs. metal complexes), solvents, and temperatures .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables affecting yield .
  • Replication Studies : Compare results across independent labs to isolate protocol-specific biases .

Q. How can this compound be integrated into photoactive covalent organic frameworks (COFs) for dual photocatalysis?

  • Methodological Answer :
  • COF Design : Functionalize cyclopentanone moieties with electron-withdrawing groups to enhance photostability and charge separation .
  • Photocatalytic Testing : Evaluate aerobic oxidative C-C cleavage under visible light, using radical trapping agents (e.g., TEMPO) to confirm mechanism .
  • Material Characterization : Use BET surface area analysis, PXRD, and XPS to correlate framework structure with catalytic efficiency .

Data Presentation Guidelines

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
1H^1H-NMRδ 1.8–2.2 (m, cyclopentane protons)
13C^{13}C-NMRδ 210–215 (C=O)
IR~1720 cm1^{-1} (C=O stretch)

Table 2 : Common Synthetic Routes and Yields

MethodCatalyst/SolventYield (%)Reference
Hydroperoxide oxidationH2_2O2_2/AcOH65–75
CyclizationPTSA/Toluene70–80

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
2-Phenylcyclopentan-1-one

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